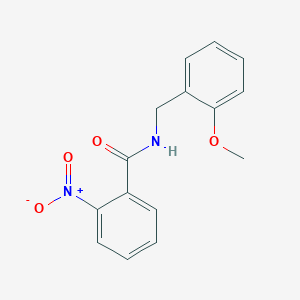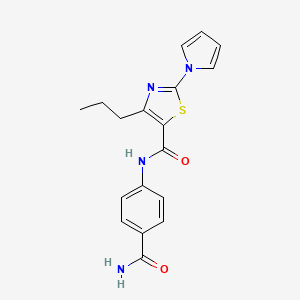![molecular formula C21H19N3O4S2 B11024232 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B11024232.png)
2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-oxo-2H-chromen-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a complex organic compound that features a thieno[2,3-d]pyrimidine core, a chromenone moiety, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the condensation of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Chromenone Moiety: The chromenone structure can be synthesized via the cyclization of suitable phenolic and carbonyl compounds.
Sulfanyl-Acetamide Linkage: The final step involves the coupling of the thieno[2,3-d]pyrimidine and chromenone intermediates through a sulfanyl-acetamide bond, typically using thiol and acyl chloride reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone moiety, potentially converting them to alcohols.
Substitution: The aromatic rings in the thieno[2,3-d]pyrimidine and chromenone structures can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong nucleophiles (e.g., sodium methoxide) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving thieno[2,3-d]pyrimidine and chromenone derivatives.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors. The thieno[2,3-d]pyrimidine core may inhibit certain kinases, while the chromenone moiety could interact with DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thieno[2,3-d]pyrimidine structures.
Chromenone Derivatives: Compounds such as coumarin and its derivatives, which share the chromenone moiety.
Uniqueness
What sets 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-oxo-2H-chromen-6-yl)acetamide apart is the combination of these two pharmacophores in a single molecule, potentially offering a unique spectrum of biological activities and applications.
Properties
Molecular Formula |
C21H19N3O4S2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(2-oxochromen-6-yl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C21H19N3O4S2/c1-11(2)16-8-14-20(27)23-17(24-21(14)30-16)9-29-10-18(25)22-13-4-5-15-12(7-13)3-6-19(26)28-15/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24,27) |
InChI Key |
WMWDISUNJJEQGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(cyclopentylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11024163.png)

![N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11024178.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B11024182.png)
![N-(4-ethylphenyl)-2-(2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11024190.png)
![N-[4-(acetylsulfamoyl)phenyl]-4-chlorobenzamide](/img/structure/B11024195.png)
![(1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024201.png)
![methyl N-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]glycinate](/img/structure/B11024204.png)

![N-[3-(acetylamino)phenyl]-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11024211.png)
![N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycine](/img/structure/B11024218.png)
